5-Butoxypicolinic acid phenyl ester
Description
Properties
CAS No. |
74416-84-5 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
phenyl 5-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-3-11-19-14-9-10-15(17-12-14)16(18)20-13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3 |
InChI Key |
ZOEAWCYGRJMSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-butoxypicolinic acid phenyl ester with structurally related compounds:
Notes:
- Substituent Effects: The butoxy group in the target compound increases lipophilicity compared to CAPE’s dihydroxycinnamate or Ethyl 5-(p-chlorophenoxy)picolinate’s chlorophenoxy group. This may enhance membrane permeability but reduce aqueous solubility . The phenyl ester in 5-butoxypicolinic acid phenyl ester likely offers greater metabolic stability than ethyl esters (e.g., in Ethyl 5-(p-chlorophenoxy)picolinate), which are more prone to hydrolysis by esterases .
Physicochemical Properties
- Lipophilicity: Calculated logP values (estimated via software): CAPE: ~2.8 Ethyl 5-(p-Chlorophenoxy)picolinate: ~3.5 5-Butoxypicolinic Acid Phenyl Ester: ~4.1 (higher due to butoxy chain)
- Solubility : The phenyl ester and butoxy group likely render the compound poorly water-soluble, necessitating formulation adjustments for bioavailability.
Preparation Methods
Direct Esterification Using Borate-Sulfuric Acid Catalysis
Reaction Mechanism and Catalytic System
The direct esterification of 5-butoxypicolinic acid with phenol employs a borate-sulfuric acid catalyst complex, as detailed in US Patent 3,771,389. This method avoids the need for pre-activation of the carboxylic acid into an acid chloride. The catalytic system operates via protonation of the phenolic hydroxyl group by sulfuric acid, enhancing its electrophilicity, while borate ions stabilize intermediates through coordination.
Optimized Reaction Conditions
- Reactants :
- 5-Butoxypicolinic acid (1.0 equiv)
- Phenol (1.2 equiv, excess to drive equilibrium)
- Catalyst : Boric acid (1–10 mole%) and sulfuric acid (0.5–5 mole%).
- Solvent : Toluene or xylene (250 mL per 0.27 moles of acid).
- Temperature : 150–200°C under reflux.
- Duration : 12–24 hours under nitrogen atmosphere.
Acid Chloride-Mediated Esterification
Synthesis of 5-Butoxypicolinoyl Chloride
The acid chloride route, adapted from US Patent 3,317,549, involves two steps:
- Chlorination : Treatment of 5-butoxypicolinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.
- Esterification : Reaction of the acid chloride with phenol in the presence of a tertiary amine (e.g., pyridine).
Esterification Protocol
Transesterification from Methyl Ester Precursors
Comparative Analysis of Methods
Direct vs. Acid Chloride Routes
- Direct Esterification :
- Acid Chloride Route :
Critical Considerations in Synthesis
Steric and Electronic Effects
The butoxy group at the 5-position of picolinic acid introduces steric hindrance, marginally reducing reaction rates in direct esterification. Electronic effects from the pyridine nitrogen further polarize the carboxylic acid, enhancing reactivity toward phenol.
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